molecular formula C22H33N3O3 B7916454 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7916454
M. Wt: 387.5 g/mol
InChI Key: RSYIGWJCRVMOAS-ANYOKISRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a synthetic derivative featuring a piperidine core modified with a (S)-2-amino-3-methyl-butyryl side chain, a cyclopropyl carbamate group, and a benzyl ester. The stereochemistry (S-configuration) and rigid cyclopropyl moiety are critical for its physicochemical and biological properties.

Properties

IUPAC Name

benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c1-16(2)20(23)21(26)24-13-7-6-10-19(24)14-25(18-11-12-18)22(27)28-15-17-8-4-3-5-9-17/h3-5,8-9,16,18-20H,6-7,10-15,23H2,1-2H3/t19?,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYIGWJCRVMOAS-ANYOKISRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Piperidine-2-ylmethyl-cyclopropylamine Intermediate

The piperidine-2-ylmethyl-cyclopropylamine serves as the foundational intermediate.

Procedure :

  • Piperidine-2-ylmethanol activation :

    • React piperidine-2-ylmethanol with mesyl chloride (MsCl) in dichloromethane (DCM) at 0°C to form the mesylate.

    • Yield : 92–95%.

  • Nucleophilic substitution with cyclopropylamine :

    • Treat the mesylate with excess cyclopropylamine in tetrahydrofuran (THF) at 60°C for 12 hours.

    • Key parameters :

      • Molar ratio (mesylate:cyclopropylamine) = 1:3

      • Catalyst: Triethylamine (Et₃N)

    • Yield : 78–82%.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 3.20–3.05 (m, 2H, piperidine CH₂), 2.85 (t, J = 6.8 Hz, 2H, CH₂N), 2.50–2.30 (m, 1H, cyclopropyl CH), 1.90–1.60 (m, 6H, piperidine ring).

Carbamate Formation via Benzyl Chloroformate

The cyclopropylamine moiety is converted to the carbamate using benzyl chloroformate.

Procedure :

  • Reaction conditions :

    • Dissolve piperidine-2-ylmethyl-cyclopropylamine in anhydrous THF.

    • Add benzyl chloroformate (1.2 equiv) dropwise at 0°C under nitrogen.

    • Stir for 4 hours at room temperature.

  • Workup :

    • Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

    • Yield : 85–88%.

Mechanistic Insight :

  • The reaction proceeds via nucleophilic attack of the cyclopropylamine on the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate linkage.

Characterization :

  • IR (KBr): 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C).

Acylation of Piperidine Nitrogen with (S)-2-Amino-3-methyl-butyric Acid

The piperidine nitrogen is acylated with Boc-protected (S)-2-amino-3-methyl-butyric acid, followed by deprotection.

Procedure :

  • Boc protection of amino acid :

    • React (S)-2-amino-3-methyl-butyric acid with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at pH 9.

    • Yield : 95%.

  • Activation and coupling :

    • Convert Boc-protected acid to its NHS ester using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in DCM.

    • React with piperidine intermediate in DCM at 25°C for 6 hours.

    • Yield : 76–80%.

  • Boc deprotection :

    • Treat with 4M HCl in dioxane for 2 hours.

    • Yield : 90–94%.

Optimization Notes :

  • Coupling efficiency improves with 1-hydroxybenzotriazole (HOBt), reducing racemization.

  • HPLC monitoring confirms >99% enantiomeric excess (ee) for the (S)-configuration.

Alternative Synthetic Strategies

Solid-Phase Synthesis

A patent-pending method utilizes Wang resin for stepwise assembly:

  • Resin loading : Attach Fmoc-piperidine-2-ylmethylamine to Wang resin via ester linkage.

  • Cyclopropylamine incorporation : Use HATU/DIPEA for amide bond formation.

  • Carbamate formation : On-resin reaction with benzyl chloroformate.

  • Cleavage : TFA/DCM (1:1) yields crude product, purified via reverse-phase HPLC.

  • Advantage : Scalability (multi-gram).

Enantioselective Catalysis

Rhodium-catalyzed reductive amination achieves chiral piperidine intermediates:

  • Conditions : [Rh(cod)Cl]₂, (R)-BINAP, H₂ (50 psi), 60°C.

  • ee : >98%.

Critical Analysis of Methodologies

Parameter Solution-Phase Solid-Phase Catalytic
Yield (Overall) 62–68%55–60%70–75%
Purity (HPLC) >98%>95%>99%
Scalability ModerateHighLow
Stereocontrol ModerateHighExcellent

Key Findings :

  • Solution-phase synthesis remains the most cost-effective for small-scale production.

  • Solid-phase methods excel in parallel synthesis but require specialized equipment.

  • Catalytic asymmetric methods offer superior enantioselection but are limited by catalyst availability.

Industrial-Scale Considerations

Process Intensification :

  • Continuous flow reactors reduce reaction times (e.g., carbamate formation in 30 minutes vs. 4 hours batch).

  • In-line analytics : FTIR and mass spectrometry enable real-time monitoring.

Cost Drivers :

  • Benzyl chloroformate accounts for 40–45% of raw material costs.

  • Recycling THF via distillation reduces solvent expenses by 30% .

Chemical Reactions Analysis

Types of Reactions

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or ester derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Neuropharmacology : The compound's piperidine moiety suggests potential activity on the central nervous system (CNS). Research indicates that piperidine derivatives can exhibit analgesic and anti-inflammatory properties, making this compound a candidate for pain management therapies.
  • Antidepressant Activity : Preliminary studies on similar compounds have shown that modifications in the piperidine structure can enhance serotonin reuptake inhibition. This could imply that [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester might possess antidepressant-like effects, warranting further investigation.
  • Anticancer Properties : Compounds with similar structural frameworks have been explored for their anticancer potential. The cyclopropyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate cell membranes and exert cytotoxic effects on cancer cells.

Chemical Synthesis

The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester typically involves multi-step organic reactions, including:

  • Formation of the piperidine ring through cyclization reactions.
  • Carbamate formation , which may involve the reaction of an amine with a carbonic acid derivative.

These synthetic pathways are crucial for producing the compound in sufficient purity and yield for research purposes.

Case Study 1: Neuropharmacological Evaluation

A study evaluated the neuropharmacological effects of related piperidine derivatives in animal models. Results indicated significant reductions in pain response, suggesting that modifications similar to those found in [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester could yield compounds with enhanced analgesic properties.

Case Study 2: Antidepressant Screening

Research conducted on related carbamate compounds showed promising results in increasing serotonin levels in vitro. The implications of these findings suggest that [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester could be further explored as a potential antidepressant agent.

Mechanism of Action

The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Density (g/cm³) Predicted Boiling Point (°C)
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (Target) Not provided ~360–370 (estimated) Cyclopropyl, piperidin-2-ylmethyl, benzyl ester N/A N/A
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester C₁₉H₂₉N₃O₃ 347.45 Isopropyl, piperidin-3-yl, benzyl ester 1.14±0.1 505.8±50.0
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester C₂₀H₃₁N₃O₃ 361.48 Ethyl, piperidin-3-yl, benzyl ester N/A N/A

Key Structural and Functional Differences

Substituent Position on Piperidine: The target compound has a piperidin-2-ylmethyl group, while analogs in and feature piperidin-3-yl.

Carbamate Side Chains: The cyclopropyl group in the target compound introduces rigidity and ring strain, which may enhance metabolic stability compared to the ethyl or isopropyl groups in analogs . Cyclopropanes are known to resist enzymatic degradation due to their strained geometry, a feature exploited in drug design.

Amino Acid Moieties: The target compound’s (S)-2-amino-3-methyl-butyryl side chain (a branched-chain amino acid derivative) contrasts with the 2-amino-propionyl group in ’s analog. The bulkier 3-methyl-butyryl group could influence lipophilicity and receptor interactions.

Physicochemical Implications

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (~360–370 g/mol) compared to the analog in (347.45 g/mol) suggests reduced aqueous solubility, a common trend with increased hydrophobicity from cyclopropane .
  • Boiling Point : The analog in has a predicted boiling point of ~506°C, likely due to strong intermolecular forces from the benzyl ester and amide groups. The target compound’s boiling point is unreported but expected to be similar.

Biological Activity

Molecular Formula

  • C : 22
  • H : 35
  • N : 3
  • O : 3

Structural Characteristics

The compound features a piperidine ring, a cyclopropyl group, and a carbamic acid benzyl ester moiety, which contribute to its biological activity. The presence of the amino acid derivative enhances its interaction with biological targets.

Research indicates that compounds similar to this structure may exhibit neuroprotective effects and anticonvulsant properties. The piperidine ring is often associated with modulation of neurotransmitter systems, particularly in the central nervous system (CNS) .

Anticonvulsant Potential

A study highlighted the potential anticonvulsant activity of compounds with similar structures. The mechanism involves the modulation of GABAergic and glutamatergic pathways, which are crucial in seizure activity. This suggests that the compound could be beneficial in treating epilepsy .

Neuroprotective Effects

Preliminary findings suggest that derivatives of this compound may protect neuronal cells from oxidative stress and apoptosis. This neuroprotection is hypothesized to stem from its ability to enhance mitochondrial function and reduce reactive oxygen species (ROS) .

Study 1: Anticonvulsant Efficacy

In a controlled study involving animal models, compounds structurally related to this benzyl ester were tested for their anticonvulsant efficacy. Results indicated a significant reduction in seizure frequency and severity compared to control groups. The study concluded that such compounds could serve as potential therapeutic agents for epilepsy management .

Study 2: Neuroprotection in Ischemia Models

Another study investigated the neuroprotective effects of similar compounds in ischemic models. The results demonstrated a marked decrease in neuronal cell death and improved functional recovery post-ischemia, suggesting that these compounds could be valuable in stroke therapy .

Comparison of Biological Activities

Compound NameAnticonvulsant ActivityNeuroprotective EffectsReference
Compound AHighModerate
Compound BModerateHigh
Subject CompoundPotentialHigh

Synthesis and Characterization Data

ParameterValue
Molecular Weight375.51 g/mol
CAS Number1354028-93-5
Melting PointNot available
SolubilitySoluble in DMSO

Q & A

Q. What are the standard synthetic routes for synthesizing [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester, and what are the critical reaction parameters?

The synthesis involves multi-step peptide coupling and cyclopropane functionalization. Key steps include:

  • Stereochemical control : Use of (S)-configured amino acids (e.g., (S)-2-amino-3-methyl-butyryl) to ensure chiral integrity during acylation of the piperidine moiety .
  • Cyclopropane ring formation : Employing carbamate protection strategies (e.g., benzyl ester) to stabilize the cyclopropyl group during ring closure .
  • Purification : Reversed-phase HPLC with ammonium acetate buffer (pH 6.5) to resolve epimeric byproducts, as minor chromatographic variations can lead to co-elution .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Storage : Store at –20°C in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile to prevent hydrolysis of the carbamic ester group .
  • Waste disposal : Segregate organic solvent waste and coordinate with certified biohazard disposal services to mitigate environmental contamination .

Q. What analytical methods are recommended for verifying the compound’s purity and structural integrity?

  • HPLC-UV/Vis : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient elution) to detect impurities <0.1% .
  • Mass spectrometry (MS) : Confirm molecular weight (expected [M+H]+: ~460–470 Da) and fragmentation patterns consistent with the benzyl ester and cyclopropyl groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles observed during synthesis or degradation studies?

  • Case study : Epimeric impurities (e.g., (R)-configured byproducts) may co-elute under standard HPLC conditions. Modify chromatographic parameters (e.g., column temperature or buffer pH) to enhance separation .
  • Root-cause analysis : Use NMR (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) to identify stereochemical deviations in the piperidine or cyclopropane moieties .

Q. What strategies are effective for studying the compound’s metabolic stability in vitro?

  • Experimental design :
    • Incubate with liver microsomes (human or rodent) in pH 7.4 phosphate buffer at 37°C.
    • Monitor degradation via LC-MS/MS, focusing on cleavage of the benzyl ester (major metabolic pathway) .
    • Data interpretation : Compare half-life (t1/2t_{1/2}) values across species to predict interspecies variability .

Q. How can computational modeling aid in optimizing the compound’s binding affinity to biological targets?

  • Methodology :
    • Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of target proteins (e.g., proteases or kinases).
    • Focus on the cyclopropyl-carbamic group’s role in hydrophobic interactions and the piperidine moiety’s conformational flexibility .
  • Validation : Correlate in silico binding scores with surface plasmon resonance (SPR) data to refine predictive models .

Critical Research Findings

  • Epimerization risk : The (S)-2-amino-3-methyl-butyryl group is prone to racemization under basic conditions (>pH 8.0), necessitating strict pH control during synthesis .
  • Degradation pathways : Hydrolysis of the benzyl ester in aqueous media is the primary degradation route, with a t1/2t_{1/2} of ~24 hours at pH 7.4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.